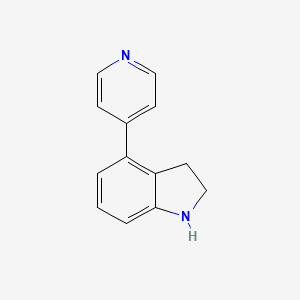

4-(Pyridin-4-yl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-5,7-8,15H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXCTOFSLZTNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Pyridin 4 Yl Indoline and Analogous Indoline Pyridine Frameworks

Convergent and Divergent Synthesis Strategies

Direct Coupling and Annulation Approaches

Direct coupling and annulation reactions represent a powerful and atom-economical approach to forge the critical carbon-carbon or carbon-nitrogen bond between the indoline (B122111) and pyridine (B92270) moieties. These methods often employ transition-metal catalysts or strong bases to facilitate the bond formation.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the arylation of indoles and indolines. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly prominent.

In a convergent synthesis of 4-(pyridin-4-yl)indoline, a key step would involve the coupling of a 4-functionalized indoline (e.g., 4-bromoindoline (B1282225) or indoline-4-boronic acid) with a correspondingly functionalized pyridine derivative. For instance, the Suzuki-Miyaura coupling of 4-bromo-1-(tert-butoxycarbonyl)indoline with pyridine-4-boronic acid in the presence of a palladium catalyst and a base would yield the protected this compound, which can then be deprotected.

While specific examples for the direct synthesis of this compound are not extensively detailed in readily available literature, the general applicability of these methods is well-established for a wide range of analogous aryl-heteroaryl couplings. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions for Arylation of Indole (B1671886)/Indoline Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | General Suzuki-Miyaura Conditions |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 80-92 | General Buchwald-Hartwig Conditions |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 75-88 | General Suzuki-Miyaura Conditions |

Note: The yields are typical for analogous aryl-heteroaryl coupling reactions and may vary for the specific synthesis of this compound.

Base-mediated coupling reactions offer an alternative to transition-metal-catalyzed methods, often proceeding through a nucleophilic aromatic substitution (SNAr) or a pyridyne intermediate pathway. A notable example is the 4-selective amination of 3-bromopyridines with indolines, which directly establishes the C4-N bond. This reaction is promoted by a strong base, such as potassium hydroxide, and proceeds via a tandem aryl halide isomerization to the more reactive 4-bromopyridine (B75155) followed by nucleophilic attack of the indoline nitrogen. This method provides a direct and efficient route to N-pyridylindoline frameworks.

A study has demonstrated the feasibility of this approach, showcasing the coupling of indoline with 3-bromopyridine (B30812) to selectively yield 1-(pyridin-4-yl)indoline, which is an isomer of the target compound. However, the adaptation of this methodology for the C-C bond formation at the 4-position of indoline with a pyridine moiety would require a different mechanistic pathway, likely involving a directed C-H activation or a metal-catalyzed process.

Divergent strategies that involve the construction of the pyridine ring onto a pre-existing indoline or indole core offer a high degree of flexibility in accessing a variety of substituted analogs. These cyclization protocols often involve the condensation of a functionalized indoline with a suitable three-carbon synthon to form the six-membered pyridine ring.

For instance, a strategy could involve an N-protected 4-aminoindoline, which could be reacted with an α,β-unsaturated carbonyl compound in a Michael addition-cyclization-aromatization sequence to construct the pyridine ring. The specific reagents and conditions would be critical in controlling the regioselectivity of the cyclization to afford the desired 4-(pyridin-4-yl) isomer.

Table 2: General Cyclization Strategies for Pyridine Ring Synthesis

| Indoline/Indole Precursor | Reagent(s) | Reaction Type | Product Type |

| 4-Amino-1-Boc-indoline | α,β-Unsaturated 1,3-dicarbonyl | Michael addition, condensation, aromatization | Substituted this compound |

| 4-Acetyl-1-Boc-indole | Enaminone, NH₄OAc | Hantzsch-type pyridine synthesis | Substituted 4-(pyridin-4-yl)indole |

| 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indolin-4-one | Multicomponent reaction | Krohnke pyridine synthesis | Fused indolino-pyridine system |

Reduction-Based Pathways from Indole Precursors

A common and effective strategy for the synthesis of indolines is the reduction of the corresponding indole derivative. This approach is particularly useful when the indole precursor is more readily accessible through established synthetic routes.

The catalytic hydrogenation of 4-(pyridin-4-yl)indole to this compound is a key transformation in a reduction-based synthetic pathway. This reaction involves the selective reduction of the C2-C3 double bond of the indole ring without affecting the aromaticity of the pyridine or benzene (B151609) rings. The choice of catalyst, solvent, hydrogen pressure, and temperature is crucial to achieve high yields and selectivity.

Heterogeneous catalysts such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are commonly employed for this transformation. The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid under a hydrogen atmosphere. The presence of an acid can sometimes facilitate the reaction by protonating the indole, making it more susceptible to reduction.

Table 3: Conditions for Catalytic Hydrogenation of Indole Derivatives

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

| 10% Pd/C | Ethanol | 1-50 | 25-80 | >90 | General indole hydrogenation protocols |

| PtO₂ (Adam's catalyst) | Acetic Acid | 1-3 | 25 | >95 | General indole hydrogenation protocols |

| 5% Pt/C | Water, p-TsOH | 10 | 25 | 90-99 | Greener hydrogenation of unprotected indoles nih.gov |

Note: The specific conditions for the hydrogenation of 4-(pyridin-4-yl)indole may require optimization, but these represent typical and effective parameters for the reduction of substituted indoles.

Multicomponent Reaction (MCR) and Cascade Strategies

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular complexity. organic-chemistry.org Cascade reactions, involving a sequence of intramolecular transformations, further enhance synthetic efficiency by minimizing purification steps and reducing waste.

One-Pot Assemblies of Complex Indoline-Pyridine Hybrids

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, can be ingeniously coupled with subsequent cyclization reactions in a tandem fashion to afford complex heterocyclic systems. nih.govacs.org This approach often involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, followed by an intramolecular cyclization event. nih.gov For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can be controlled to selectively produce cyclized indene (B144670) derivatives through a sequential Knoevenagel condensation/cyclization pathway. nih.govacs.org The choice of reaction conditions, such as the base and solvent, plays a critical role in directing the outcome of these tandem processes. nih.gov A green and diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines has been achieved through a domino Knoevenagel condensation–Michael addition–cyclization sequence in water, highlighting the potential for environmentally benign synthetic methods. rsc.org

Table 1: Examples of Tandem Knoevenagel Condensation and Cyclization Sequences

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 2-(1-phenylvinyl)benzaldehyde, Methyl malonate | Piperidine, AcOH, Benzene, 80 °C, 17 h | Indene derivative | 56% |

| 2-(1-phenylvinyl)benzaldehyde, Methyl malonate | TiCl₄-pyridine, CH₂Cl₂, Room temperature | Indene derivative | 79% |

| 2-(1-phenylvinyl)benzaldehyde, Meldrum's acid | Piperidine, Benzene, Room temperature | Cyclized product | 80% |

This table summarizes selected examples of tandem Knoevenagel condensation and cyclization reactions, showcasing the influence of reaction conditions on product formation and yield.

The spiro[indoline-3,4'-pyridine] scaffold is a privileged structural motif found in numerous biologically active compounds. Multicomponent reactions have emerged as a powerful tool for the efficient and diastereoselective synthesis of these complex spirocyclic systems.

One notable example involves the three-component reaction of α,β-unsaturated N-arylaldimines, dimethyl acetylenedicarboxylate, and isatylidene malononitriles, which affords polysubstituted spiro[indoline-3,4'-pyridines] in good yields. rsc.org Another efficient approach is the one-pot, four-component reaction of arylamines, methyl propiolate, isatin (B1672199), and malononitrile (B47326), catalyzed by triethylamine, which also yields functionalized spiro[indoline-3,4'-pyridine] derivatives. beilstein-journals.orgnih.gov The nature of the substituents on the arylamine can influence the product distribution, leading to either spiro[indoline-3,4'-pyridines] or spiro[indoline-3,4'-pyridinones]. beilstein-journals.org Furthermore, Lewis acid-catalyzed three-component reactions of acetylenedicarboxylates, arylamines, and isatins provide access to functionalized spiro[indoline-3,4'-pyridine] tetracarboxylates. acs.org The synthesis of unique spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] has also been achieved through a formal [3 + 3] cycloaddition reaction. nih.gov

Table 2: Multicomponent Reactions for the Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives

| Reactants | Catalyst/Conditions | Product Type |

| α,β-Unsaturated N-arylaldimines, Dimethyl acetylenedicarboxylate, Isatylidene malononitriles | Dry acetonitrile, Room temperature | Polysubstituted spiro[indoline-3,4'-pyridines] |

| Arylamines, Methyl propiolate, Isatin, Malononitrile | Triethylamine, Ethanol, Reflux | Functionalized spiro[indoline-3,4'-pyridines] |

| Acetylenedicarboxylates, Arylamines, Isatins | BF₃·OEt₂, Methylene dichloride | Functionalized spiro[indoline-3,4'-pyridine] tetracarboxylates |

| MBH carbonates of isatins, β-enamino maleimides | DABCO, Acetonitrile, Room temperature | Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] |

This interactive table highlights various multicomponent reaction strategies for the synthesis of diverse spiro[indoline-3,4'-pyridine] frameworks.

C-H Functionalization and Activation Approaches for Indoline and Pyridine Rings

Direct C-H functionalization has revolutionized synthetic organic chemistry by providing a more atom- and step-economical approach to the modification of organic molecules, bypassing the need for pre-functionalized starting materials.

Transition metal-catalyzed C-H activation has become a powerful strategy for the late-stage diversification of heterocyclic compounds. Palladium-catalyzed C-H functionalization of pyridine N-oxides, for instance, allows for highly selective ortho-alkenylation and direct arylation with unactivated arenes. nih.govkaist.ac.krresearchgate.net This method provides a direct route to ortho-substituted pyridine derivatives, which are valuable building blocks in medicinal chemistry. nih.govkaist.ac.kr Similarly, the intramolecular C-H arylation of pyridine derivatives using a palladium catalyst offers a facile synthesis of multiply fused heteroaromatic compounds. beilstein-journals.org The use of directing groups has also enabled the selective C-7 functionalization of indoline derivatives. researchgate.net

While transition metals are widely used in C-H activation, there is a growing interest in developing transition-metal-free alternatives to address concerns about cost and toxicity. nih.gov A novel approach to the synthesis of indolines involves a domino C(sp3)-H activation, 1,2-addition, and defluorinative SNAr-cyclization sequence mediated by a strong base, potassium hexamethyldisilazide (KHMDS), completely avoiding the use of transition metals. nih.gov This method provides a one-step entry to a wide array of 1,2-diarylindoline scaffolds from ortho-fluorinated methyl-arenes and N-aryl imines. nih.gov Furthermore, the use of diaryliodonium salts has emerged as a promising strategy for the metal-free C-H arylation of heteroarenes, including indoles, leading to C-3 quaternarized indoline derivatives after reduction. mdpi.comnih.gov

Cascade Reactions Involving Carbene Transformations

The construction of complex heterocyclic frameworks, such as those containing linked indoline and pyridine motifs, can be efficiently achieved through cascade reactions. These reactions, in which multiple bonds are formed in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency. A notable strategy in this area involves the use of carbene intermediates, which are highly reactive species that can participate in a variety of bond-forming transformations.

While direct synthesis of this compound using carbene-mediated cascade reactions is an emerging area, related methodologies highlight the potential of this approach. For instance, research has demonstrated the synthesis of indoline-fused 1,3-diazepines through a cascade reaction of indolin-1-yl(aryl)methanimines with pyridotriazoles, which serve as safe and stable carbene precursors. researchgate.net This method avoids the use of potentially explosive diazo compounds. The proposed mechanism for this transformation involves a sequence of C-H bond metallation, carbene formation, migratory insertion of the carbene, and a final intramolecular condensation step to yield the fused heterocyclic product. researchgate.net This strategy underscores the utility of carbene chemistry in building complex molecules containing the indoline core, providing a foundation for developing similar cascades to access indoline-pyridine frameworks. The key is to design substrates where the carbene intermediate can be trapped intramolecularly by a pyridine or pyridine precursor.

Emerging and Sustainable Synthetic Protocols

Recent advancements in synthetic organic chemistry have emphasized the development of novel and environmentally benign protocols. For the synthesis of indoline-pyridine frameworks, emerging strategies leveraging photochemical and organocatalytic domino reactions, acid catalysis, and the principles of green chemistry are gaining prominence.

Photochemical methods, which utilize light to initiate chemical reactions, and organocatalysis, which employs small organic molecules as catalysts, represent powerful tools for modern synthesis. A recently developed photochemical method for the functionalization of pyridines employs a dithiophosphoric acid that serves multiple catalytic roles. recercat.catresearchgate.netnih.gov This single catalyst acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant, and a hydrogen atom transfer (HAT) agent. recercat.catnih.gov This process generates pyridinyl radicals that can couple with other radical species, enabling, for example, the C4-allylation of the pyridine ring with high regioselectivity. recercat.catresearchgate.net This approach provides a novel pathway for creating C-C bonds at the 4-position of pyridine, a key linkage in the target molecule.

Furthermore, enantioselective organocatalytic domino reactions have been developed for the synthesis of complex pyridine-containing structures. For example, the asymmetric synthesis of tetrahydropyridin-2-ols has been achieved from enals and enaminones via a Michael addition–hemiaminalization sequence using a diarylprolinol silyl (B83357) ether catalyst (Jørgensen–Hayashi catalyst). rsc.org The resulting tetrahydropyridin-2-ols can then be converted to the corresponding 1,4-dihydropyridines, demonstrating the potential of organocatalytic cascades to build the pyridine core with high stereocontrol. rsc.org

Acid catalysis is a cornerstone of organic synthesis, enabling a wide range of transformations. Both Brønsted and Lewis acids have been effectively employed in the synthesis of indoline and pyridine-containing heterocycles.

Lewis acids, which are electron-pair acceptors, are particularly effective at activating substrates toward nucleophilic attack. A notable example is the efficient synthesis of functionalized spiro[indoline-pyridine] frameworks through a BF₃·OEt₂-catalyzed three-component reaction of isatins, arylamines, and acetylenedicarboxylates. nih.govacs.org This reaction proceeds under mild conditions to afford complex heterocyclic structures in moderate yields. acs.org Another powerful Lewis acid-catalyzed method involves the intramolecular cyclization of phenyldiazoacetates bearing an ortho-imino group to produce 2,3-substituted indoles in quantitative yields. organic-chemistry.orgnih.gov This reaction is catalyzed by a variety of inexpensive Lewis acids at low catalyst loadings (≤1 mol%) and proceeds rapidly under mild conditions. organic-chemistry.orgnih.gov The mechanism involves the activation of the imine by the Lewis acid, facilitating an electrophilic attack on the diazo carbon to form a diazonium ion intermediate, which then cyclizes to the indole product. nih.govscispace.com

| Lewis Acid Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | 1.0 | <10 | 100 |

| TiCl₄ | 1.0 | <10 | 100 |

| SnCl₄ | 1.0 | <10 | 100 |

| Cu(OTf)₂ | 1.0 | <10 | 100 |

| Zn(OTf)₂ | 1.0 | <10 | 100 |

Brønsted acids (proton donors) also play a crucial role in modern synthetic strategies. Chiral Brønsted acids have been utilized in the catalytic asymmetric dearomatization of indole-tethered homopropargyl amines. nih.gov This reaction provides access to fused polycyclic indoline scaffolds bearing a quaternary carbon stereocenter with high diastereo- and enantioselectivity. nih.gov Similarly, Brønsted acids have been shown to promote the oxa-Pictet–Spengler reaction for the synthesis of indole-fused pyran derivatives, showcasing the versatility of this catalytic approach. researchgate.netnih.gov

The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. The synthesis of complex heterocycles like this compound can benefit significantly from these principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govnih.govrsc.org

Key green chemistry approaches applicable to indoline-pyridine synthesis include the use of alternative energy sources, such as microwave irradiation and ultrasound, which can accelerate reaction rates and reduce reaction times. nih.gov One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. nih.gov The choice of solvent is another critical factor; replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or biobased solvents such as Cyrene, is a significant step toward sustainability. acs.orgmdpi.com Furthermore, the use of heterogeneous or reusable catalysts can simplify product purification and reduce catalyst waste. mdpi.com

| Principle | Application in Synthesis |

|---|---|

| 1. Waste Prevention | Employing cascade reactions and high-yield methodologies. |

| 2. Atom Economy | Utilizing addition and cycloaddition reactions that incorporate all atoms from the reactants into the product. |

| 3. Less Hazardous Chemical Syntheses | Using safer carbene precursors like pyridotriazoles instead of diazo compounds. researchgate.net |

| 4. Designing Safer Chemicals | Developing synthetic targets with high efficacy and low toxicity. |

| 5. Safer Solvents and Auxiliaries | Using biobased solvents like Cyrene or performing reactions under solvent-free conditions. nih.govacs.org |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure or using microwave/ultrasound energy. nih.govnih.gov |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from biological sources where possible. nih.gov |

| 8. Reduce Derivatives | Avoiding the use of protecting groups through selective reaction design. |

| 9. Catalysis | Using catalytic amounts of Lewis or Brønsted acids instead of stoichiometric reagents. organic-chemistry.org |

| 10. Design for Degradation | Designing molecules that will break down into benign substances after their useful life. |

| 11. Real-time Analysis for Pollution Prevention | Monitoring reaction progress to prevent byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing less volatile solvents and less hazardous reagents to minimize risks. |

Iv. Computational and Theoretical Investigations of 4 Pyridin 4 Yl Indoline Architectures

Molecular Modeling and Chemoinformatics in Compound Design

Molecular modeling and chemoinformatics are integral to the efficient design and optimization of novel compounds. These computational techniques leverage the structural information of molecules like 4-(pyridin-4-yl)indoline to predict their physicochemical and biological properties, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

The rational design of molecules centers on creating structures with a high affinity and specificity for a particular biological target or with desired material properties. The indoline-pyridine scaffold is a versatile pharmacophore found in many biologically active compounds. nih.gov Computational modeling aids in understanding the key interactions responsible for a molecule's activity, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.org

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, a critical step in early-phase drug discovery. rjptonline.org For scaffolds like this compound, computational tools can forecast properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity, helping to identify promising candidates and flag potential liabilities. nih.govnih.gov

A key component of these predictions is adherence to established guidelines like Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Computational models can quickly calculate these parameters for large libraries of virtual compounds, prioritizing them for synthesis. semanticscholar.org

| Property | Description | Favorable Range for Oral Drugs |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų |

Conformational analysis is another crucial aspect of molecular modeling, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. researchgate.net The this compound molecule possesses rotational freedom around the single bond connecting the indoline (B122111) and pyridine (B92270) rings. Computational methods can explore the potential energy surface of the molecule to identify low-energy, stable conformations. mdpi.com Understanding the preferred spatial arrangement is vital for designing molecules that fit precisely into a target's binding pocket.

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanobioletters.com It is particularly valuable for studying reaction mechanisms, selectivity, and the electronic properties of complex organic molecules like this compound. rsc.orgnih.gov

DFT calculations can map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. nih.gov This allows for a detailed, step-by-step understanding of how a reaction proceeds. For example, DFT has been used to study the multi-component reaction for the formation of pyridyl-cholestane derivatives, identifying the rate-determining step by calculating the activation energy barriers for each stage of the mechanism. nih.gov Similarly, DFT simulations have supported the plausible mechanistic pathway for the synthesis of enaminonitriles. rsc.org For reactions involving the synthesis or modification of this compound, DFT can be employed to validate proposed mechanisms, identify key intermediates, and predict the feasibility of a synthetic route under specific conditions. acs.org

Many chemical reactions can yield multiple products, known as isomers. DFT is a powerful tool for predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of a reaction. By calculating the activation energies of the transition states leading to different possible products, chemists can predict which pathway is kinetically favored. mdpi.com For instance, in the functionalization of the this compound scaffold, reactions could potentially occur on either the indoline or the pyridine ring. DFT calculations can help determine the most likely site of reaction by analyzing the electron density and stability of the potential intermediates and transition states.

The electronic structure of a molecule is fundamental to its reactivity and physical properties. DFT calculations provide valuable information about the distribution of electrons within a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nanobioletters.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nanobioletters.com This information is invaluable for predicting how this compound might interact with other molecules and where reactions are most likely to occur.

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. rsc.org |

| Chemical Hardness | η | Measures resistance to change in electron distribution; calculated from the HOMO-LUMO gap. nih.gov |

| Chemical Potential | μ | Related to the "escaping tendency" of electrons from a system. rsc.org |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. rsc.org |

These quantum chemical descriptors provide a quantitative basis for understanding the stability and electronic characteristics of the this compound architecture, guiding the design of new molecules with desired electronic and reactive properties. dntb.gov.uaconsensus.app

Analysis of Structure-Property Relationships through Computational Methods

The chemical properties of this compound are intrinsically linked to its three-dimensional structure and electron distribution. Computational techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in correlating specific molecular features with observable chemical behaviors.

DFT calculations can provide a detailed picture of the electronic landscape of the this compound molecule. Key molecular features that are often analyzed include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other chemical species.

Dipole Moment: The magnitude and direction of the molecular dipole moment influence the molecule's polarity, which in turn affects its solubility, boiling point, and intermolecular interactions.

QSAR studies establish a mathematical relationship between a set of molecular descriptors (physicochemical, topological, electronic, etc.) and a specific chemical or biological property. For a series of this compound derivatives, a QSAR model could correlate variations in substituents on the indoline or pyridine rings with changes in properties like binding affinity to a biological target or a specific chemical reaction rate.

Table 1: Hypothetical Correlation of Molecular Descriptors with Chemical Properties of this compound Analogs

| Molecular Descriptor | Chemical Property Influenced | Rationale |

| LogP (Lipophilicity) | Solubility, Membrane Permeability | Higher LogP values generally indicate lower aqueous solubility but enhanced ability to cross lipid membranes. |

| Dipole Moment | Intermolecular Interactions | A larger dipole moment can lead to stronger dipole-dipole interactions, affecting physical properties like boiling point. |

| HOMO Energy | Electron Donating Ability | A higher HOMO energy suggests a greater propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Electron Accepting Ability | A lower LUMO energy indicates a greater propensity to accept electrons. |

| Polar Surface Area (PSA) | Bioavailability | PSA is a key factor in predicting the transport properties of molecules, including intestinal absorption and blood-brain barrier penetration. |

This table is a generalized representation and specific values would be derived from detailed computational studies on a series of this compound derivatives.

A primary goal of computational investigations into this compound architectures is the development of robust predictive models. These models, built upon the correlations identified in SPR analyses, serve as powerful tools for the in silico design and optimization of new compounds with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing.

Predictive models can be broadly categorized into two types:

QSAR Models: As mentioned, these models use statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to create an equation that links molecular descriptors to a property of interest. For instance, a QSAR model could be developed to predict the inhibitory activity of this compound analogs against a specific enzyme. The model would guide chemists in selecting substituents that are predicted to enhance this activity.

Pharmacophore Models: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. By understanding the pharmacophoric requirements for a target, new this compound derivatives can be designed to better fit these requirements, leading to improved potency and selectivity.

The development of these predictive models is an iterative process. It begins with a dataset of known this compound analogs with experimentally determined properties. Computational methods are then used to calculate a wide range of molecular descriptors for each compound. Statistical techniques are employed to select the most relevant descriptors and build the predictive model. The model's predictive power is then validated using an external set of compounds that were not used in the model's creation.

Table 2: Example of a Predictive QSAR Model Equation

| Model Type | Equation | R² | Q² |

| Multiple Linear Regression | Property = c0 + c1Descriptor1 + c2Descriptor2 + ... | > 0.7 | > 0.5 |

In this hypothetical example, 'Property' could be a measure of biological activity or a physicochemical characteristic. 'c0', 'c1', 'c2' are coefficients determined from the regression analysis. R² (coefficient of determination) and Q² (cross-validated R²) are statistical measures of the model's goodness-of-fit and predictive ability, respectively.

Through the continuous refinement of these computational models, researchers can navigate the vast chemical space of possible this compound derivatives in a more efficient and targeted manner, accelerating the discovery of new molecules with optimized properties for a wide range of applications.

V. Catalytic Applications and the Role of Indoline Pyridine Systems in Catalysis

Indoline-Pyridine Derivatives as Catalytic Ligands and Organocatalysts

Indoline-pyridine systems are privileged structures in the design of catalysts. As organocatalysts, their chirality can be exploited to induce stereoselectivity in a variety of organic reactions. As ligands, the pyridine (B92270) nitrogen atom serves as an excellent coordination site for transition metals, while the indoline (B122111) scaffold can be modified to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity.

Chiral pyridine derivatives have emerged as a powerful class of nucleophilic organocatalysts, particularly in asymmetric synthesis. figshare.com Their utility stems from the ability of the pyridine nitrogen to act as a nucleophile, forming a reactive, covalently bound intermediate with an electrophilic substrate. When the pyridine catalyst is chiral, this intermediate exists in a chiral environment, leading to enantioselective bond formation upon reaction with a nucleophile. These catalysts are valued for being metal-free, environmentally benign, and tolerant of many functional groups. mdpi.com

Enantioselective acyl transfer is a fundamental transformation for the synthesis of chiral alcohols, amines, and other valuable compounds. bu.edu Chiral pyridine-based catalysts, especially derivatives of 4-(dimethylamino)pyridine (DMAP), are highly effective in promoting these reactions. cbijournal.com The catalytic cycle typically involves the nucleophilic attack of the chiral pyridine on an acylating agent (e.g., an anhydride), forming a chiral N-acylpyridinium ion. scripps.edu This activated intermediate is then attacked by a nucleophile, such as a racemic alcohol, transferring the acyl group and regenerating the catalyst. The chirality of the catalyst dictates the rate at which each enantiomer of the nucleophile reacts, leading to an enantioenriched product.

Key research findings in this area demonstrate the versatility of these catalysts. For instance, Fu and colleagues have developed planar-chiral derivatives of DMAP that are effective in a wide array of acyl transfer reactions. cbijournal.com Similarly, Vedejs and others have designed catalysts based on the 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) (DHIP) core, which show high selectivity in the acylation of secondary alcohols. bu.edu The efficiency of these catalysts is often influenced by the steric and electronic properties of both the catalyst and the substrates.

| Catalyst Type | Reaction | Substrate | Enantioselectivity (ee) | Reference |

| Planar-chiral DMAP derivative | Acylation | Secondary Alcohols | up to 99% | cbijournal.com |

| (R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine | Acetylation | 1-Phenylethanol | up to 95% | bu.edu |

| Chiral 4-Aryl-pyridine-N-oxide | Acylative Resolution | Azoles | up to 99% | acs.org |

Kinetic resolution and desymmetrization are powerful strategies for obtaining enantiomerically pure compounds. mdpi.com Kinetic resolution involves the differential reaction of the enantiomers of a racemate with a chiral catalyst, allowing for their separation. nih.govunife.it Desymmetrization, on the other hand, involves the enantioselective transformation of a prochiral or meso compound to generate a chiral product. nih.gov

Chiral pyridine-based organocatalysts have been successfully applied to both strategies. In kinetic resolution, one enantiomer of a racemic substrate (e.g., an alcohol or thiol) is acylated much faster than the other, resulting in a mixture of the acylated product (one enantiomer) and the unreacted starting material (the other enantiomer), both in high enantiomeric excess. bu.edunih.gov This approach is a cornerstone of asymmetric synthesis.

Desymmetrization often involves the selective acylation of one of two identical functional groups in a meso-diol or the enantioselective ring-opening of a cyclic anhydride. nih.gov Bifunctional organocatalysts, which possess both a nucleophilic pyridine site and a hydrogen-bond-donating group (like a thiourea), have shown particular promise in these transformations, as they can activate both the electrophile and the nucleophile simultaneously. mdpi.comnih.gov

| Strategy | Catalyst Type | Substrate | Product Type | Selectivity Factor (s) | Reference |

| Kinetic Resolution | Chiral DMAP Derivative | Secondary Alcohols | Enantioenriched Alcohol and Ester | High | bu.edu |

| Kinetic Resolution | Synergistic Organocatalyst | Secondary Thiols | Enantioenriched Thiol and Thioester | s = 226 | nih.gov |

| Desymmetrization | Bifunctional Thiourea/Amine | meso-Endoperoxides | Chiral 4-Hydroxyketones | up to 98:2 er | nih.gov |

| Dynamic Kinetic Resolution | Chiral Bifunctional Squaramide | Azlactones | Chiral α-Amino Acid Derivatives | High | mdpi.com |

The pyridine ring is a ubiquitous ligand component in transition metal catalysis due to its strong coordinating ability. researchgate.net In indoline-pyridine systems, the pyridine nitrogen can act as a directing group, guiding a metal catalyst to a specific reaction site, or as part of a bidentate or pincer ligand scaffold that stabilizes the metal center and modulates its reactivity. rsc.orgmdpi.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. acs.org The design of ligands is crucial for the success of these reactions, and pyridine-containing ligands have proven to be highly effective. nih.govresearchgate.net The pyridine moiety can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org

In the context of indoline-pyridine systems, ligands can be designed where the pyridine and a deprotonated indoline nitrogen chelate to the palladium center. mdpi.com This chelation effect enhances catalyst stability and activity. For example, palladium complexes bearing indolyl-pyridine ligands have been successfully employed in Suzuki cross-coupling reactions, demonstrating high turnover numbers and efficiency with a range of aryl halides. mdpi.com The electronic properties of the pyridine ring can be tuned through substitution to optimize catalytic performance for specific substrates. nih.govnih.gov The development of air-stable and robust iron-catalyzed alternatives to palladium for Suzuki-type biaryl couplings is also an area of active research. digitellinc.com

| Reaction | Catalyst/Ligand System | Substrates | Product | Key Feature | Reference |

| Suzuki Coupling | Pd(OAc)₂ / Indolyl-NNN Ligand | Aryl Bromide, Phenylboronic Acid | Biaryl | High conversion with low catalyst loading | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Tricyclohexylphosphine | Pyridine-3-sulfinate, 4-Bromotoluene | 3-Arylpyridine | Efficient coupling with challenging pyridine substrates | nih.gov |

| Oxidative Coupling | Pd(II) / Ag₂CO₃ | Pyridine N-oxide, N-substituted Indole (B1671886) | 3-(2-Pyridyl)-indole | Direct C-H/C-H bond activation | researchgate.net |

| C-N Coupling | Pd₂(dba)₃ / DPPF | Electron-deficient Heteroaromatic Amine, Heteroaryl Halide | Cross-coupled Amine | Broad substrate scope | researchgate.net |

Cascade, or domino, reactions allow for the construction of complex molecular architectures from simple starting materials in a single operation, which is highly desirable for efficiency and sustainability. acs.org Copper catalysis has emerged as a powerful tool for mediating such transformations. The pyridine moiety can play a crucial role as a ligand in these processes, guiding the reactivity and selectivity of the copper catalyst.

One notable example is the copper-catalyzed three-component cascade annulation to synthesize multisubstituted pyridines. acs.orgorganic-chemistry.org In these reactions, a copper catalyst facilitates a sequence of bond-forming events, including N-O bond cleavage and subsequent C-C/C-N bond formation, to construct the pyridine ring. organic-chemistry.org While the ligand is not always an indoline-pyridine derivative, these reactions highlight the importance of nitrogen-containing heterocycles in guiding copper catalysis. Similarly, copper-catalyzed cascade annulations have been developed for the synthesis of substituted indoles from terminal alkynes and 2-(tosylmethyl)anilines, demonstrating the versatility of copper in constructing key heterocyclic cores. nih.gov

| Reaction Type | Catalyst | Substrates | Product | Key Feature | Reference |

| Three-Component Cascade Annulation | CuBr | Oxime Acetate, Aldehyde, Activated Methylene (B1212753) Compound | Polysubstituted Pyridine | High step-economy, no external oxidant needed | acs.orgorganic-chemistry.org |

| (4+1) Cascade Annulation | Copper Catalyst | Terminal Alkynes, 2-(Tosylmethyl)anilines | 2,3-Disubstituted Indoles | Expeditious synthesis of indoles | nih.gov |

| Asymmetric Coupling | Copper(I) Catalyst | Pyridines, Terminal Alkynes | Functionalized Heterocycles | Direct, asymmetric functionalization | acs.org |

| [4+1] Annulation | Copper Catalyst | Enaminothiones, Indoline-based Diazo Compounds | Spiroindoline-fused S-heterocycles | Cascade process involving Cu(I) carbene |

Pyridine Moieties in Metal-Catalyzed Processes

Heterogeneous Catalysis and Sustainable Methodologies

Heterogeneous catalysts are crucial for sustainable chemical processes, offering advantages such as easy separation and reusability. nih.gov Indoline-pyridine frameworks have been integrated into sophisticated catalytic materials, including Metal-Organic Frameworks (MOFs) and magnetic porous organic polymers, to facilitate environmentally friendly synthetic methods.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. mdpi.com Their high porosity, large surface area, and tunable chemical functionalities make them excellent candidates for catalytic applications. nih.gov In the synthesis of pyridine derivatives, MOFs have been employed as efficient heterogeneous catalysts.

For instance, Zr-based MOFs have been functionalized and used for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov These catalysts demonstrate high efficiency and can be recycled multiple times without a significant loss in performance. nih.gov The synthesis of these MOFs often involves polytopic nitrogen and oxygen-donor ligands, such as those derived from pyridine-3,5-dicarboxylic acid, in combination with various metal ions like Zn2+, Co2+, and Cu2+. rsc.orgresearchgate.net The structural diversity of these MOFs can be further expanded by introducing template molecules, leading to novel topologies and enhanced catalytic properties. rsc.orgresearchgate.net A Cu(II) MOF has also been reported as a recyclable heterogeneous catalyst for the synthesis of substituted pyridines from cyclic ketones and propargylamine, maintaining high catalytic activity for at least three cycles. acs.org

The incorporation of pyridine-containing ligands is fundamental to the structure and function of these MOFs. The pyridine nitrogen can act as a coordination site for metal ions, influencing the framework's geometry and the catalytic activity of the metal centers. While direct use of 4-(Pyridin-4-yl)indoline as a ligand in these specific reported MOFs for pyridine synthesis is not explicitly detailed, the principles underlying the use of pyridine-based ligands are directly applicable. An indoline-pyridine system could offer unique steric and electronic properties as a ligand, potentially leading to novel MOF structures with tailored catalytic activities.

Magnetic Porous Organic Polymers (MOPs) represent another significant advancement in sustainable heterogeneous catalysis. These materials combine the high surface area and tunable porosity of porous organic polymers with the convenient separability of magnetic nanoparticles. This allows for the easy recovery of the catalyst from the reaction mixture using an external magnet, simplifying product purification and enabling catalyst recycling. rsc.orgnih.gov

MOPs have been successfully synthesized through methods like diazo-coupling reactions under mild, aqueous conditions, incorporating functionalities such as sulfide (B99878) and phenolic hydroxyl groups. rsc.org These polymers can be loaded with metal ions to create highly effective catalysts for various organic transformations. For example, indium-complexed MOPs have shown excellent catalytic performance in the synthesis of tetrazole derivatives. rsc.org

In the context of pyridine derivative synthesis, magnetically recoverable nanocatalysts have been developed for multicomponent reactions to produce compounds like 2-amino-4,6-diarylnicotinonitrile and indeno[1,2-b]pyridines. rsc.org For example, a CoFe2O4@SiO2–SO3H nanocatalyst was used for the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives under solvent-free conditions with microwave irradiation. rsc.org Another example is the use of Fe3O4@SiO2@Pr-SO3H for the synthesis of indeno[1,2-b]pyridines. rsc.org The magnetic core, typically composed of iron oxide nanoparticles (Fe3O4), allows for the catalyst to be easily separated and reused for multiple reaction cycles with minimal loss of activity. nih.govresearchgate.net The porous organic framework provides a stable support and can be functionalized to enhance catalytic activity and selectivity.

While the direct incorporation of this compound into these magnetic polymers has not been extensively reported in the provided context, the indoline-pyridine motif is well-suited for such applications. The pyridine nitrogen could serve as a coordination site for catalytically active metals, while the indoline structure provides a robust and tunable backbone for the polymer framework.

Influence on Reaction Efficiency, Selectivity, and Atom Economy

The true measure of a catalyst's effectiveness lies in its ability to influence reaction outcomes positively. Catalytic systems based on indoline-pyridine structures have shown significant promise in enhancing reaction rates, improving product yields, and controlling the stereochemical course of reactions, thereby contributing to higher efficiency and better atom economy.

The use of catalysts derived from or incorporating indoline and pyridine moieties has led to notable improvements in reaction kinetics and product yields in various synthetic transformations. For instance, in a copper-catalyzed [4 + 1] annulation reaction to form thiophene (B33073) derivatives, indoline-based diazo compounds reacted efficiently with enaminothiones, producing the desired products in yields ranging from 65% to 84%. dicp.ac.cn

Nickel/photoredox dual catalysis has been employed for the one-step synthesis of indolines from iodoacetanilides and alkenes, achieving yields as high as 75%. nih.gov Furthermore, a nickel-catalyzed hydroamination of unactivated alkenes with anthranils has been developed, affording a range of chiral arylamines in yields up to 97%. acs.org

The table below summarizes the yields achieved in various reactions utilizing indoline or pyridine-based catalytic systems.

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) |

| [4 + 1] Annulation | Copper | Enaminothiones, Indoline-based diazo compounds | Thiophene derivatives | 71-82% dicp.ac.cn |

| Indoline Synthesis | Nickel/Photoredox | Iodoacetanilides, Alkenes | 3-substituted indolines | up to 75% nih.gov |

| Hydroamination | Nickel | Unactivated alkenes, Anthranils | Chiral arylamines | up to 97% acs.org |

| Pyridine Synthesis | Zeolite (Zinc-modified) | Aldehydes, Ammonia | Pyridine derivatives | >70% google.com |

| Spiro[indoline-3,4′-pyridine] Synthesis | BF3·OEt2 | Acetylenedicarboxylates, Arylamines, Isatins | Spiro compounds | Moderate |

These examples highlight the capacity of such catalytic systems to drive reactions to completion under mild conditions, often leading to excellent yields of the desired products.

A key challenge in organic synthesis is the control of selectivity, particularly regioselectivity (the preferential reaction at one site over another) and diastereoselectivity (the preferential formation of one diastereomer over others). Catalysts featuring indoline-pyridine systems have demonstrated remarkable capabilities in directing the outcomes of chemical reactions with high levels of control.

In the synthesis of indoline- and pyrrole-embedded tetracycles, a dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has been developed. acs.org This method achieves excellent chemo-, regio-, and diastereoselectivity, leading to the formation of 2,3-fused tetracyclic indolines with a cis-diastereoselectivity. acs.org The reaction proceeds by regioselectively alkylating the indole at the C3 position, followed by an intramolecular cyclization. acs.org

Similarly, a highly regioselective synthesis of 3-substituted indolines has been achieved using nickel/photoredox dual catalysis, where the reaction of 2-iodoaniline (B362364) derivatives with terminal alkenes shows high selectivity for insertion at the terminal position of the alkene. nih.gov

The selective synthesis of functionalized spiro[indoline-3,2′-pyridines] and spiro[indoline-3,4′-pyridines] has also been reported, where the regiochemical outcome is controlled by the choice of reactants in a Lewis acid-catalyzed reaction. acs.orgnih.gov The reaction of isatin-3-imines with acetylenedicarboxylates yields the spiro[indoline-3,2′-pyridine] isomers, whereas a three-component reaction of isatins, arylamines, and acetylenedicarboxylates produces the spiro[indoline-3,4′-pyridine] isomers. acs.orgnih.gov

Furthermore, a nickel-catalyzed hydroamination of unactivated alkenes with anthranils has been shown to proceed with high levels of both regio- and enantioselectivity. acs.orgacs.org The use of a pyridine-containing chiral bidentate ligand (PyBox) resulted in a regioselectivity of 2:1, which was improved to 9.4:1 with an indanol-derivatized bisoxazoline (Box) ligand. acs.orgacs.org

The table below illustrates the selectivity achieved in these reactions.

| Reaction Type | Catalyst/Method | Selectivity Type | Outcome |

| Cascade Reaction for Tetracycles | NaOtBu/Et3B | Regio- and Diastereoselectivity | Regioselective at indole C3; cis-diastereoselective |

| Indoline Synthesis | Nickel/Photoredox | Regioselectivity | High selectivity for terminal alkene insertion |

| Spiro-compound Synthesis | BF3·OEt2 | Regioselectivity | Controlled formation of spiro[indoline-3,2′-pyridine] vs. spiro[indoline-3,4′-pyridine] |

| Hydroamination | Nickel with Chiral Ligands | Regio- and Enantioselectivity | Regioselectivity up to 9.4:1; Enantiomeric excess up to 99% |

These findings underscore the pivotal role that indoline-pyridine based catalysts can play in addressing complex synthetic challenges, enabling the precise construction of intricate molecular architectures.

Vi. Advanced Structural Modifications and Derivatization Strategies

Design and Synthesis of Fused Polycyclic Heterocycles

The fusion of additional heterocyclic rings onto the 4-(pyridin-4-yl)indoline core leads to the creation of novel polycyclic systems with unique three-dimensional architectures. These modifications can significantly influence the molecule's properties and biological activity.

The synthesis of indolo-fused pyridones and pyridazines represents a significant area of research, aiming to create complex heterocyclic structures with potential applications in medicinal chemistry. While direct synthetic routes starting from this compound are not extensively documented, general strategies for the synthesis of indole-fused pyridines and pyridazines can be adapted. One such approach involves a visible-light-induced radical cascade sulfonylation/cyclization, which has been successful in creating diverse indole-fused pyridine (B92270) derivatives rsc.org. This method could potentially be applied to a suitably functionalized this compound precursor to construct the fused pyridone ring.

The synthesis of pyridazino[4,5-b]indol-4-ones is another relevant strategy. These compounds can be prepared and subsequently functionalized to introduce a variety of substituents dicp.ac.cnmdpi.com. For instance, a synthetic route might involve the construction of the pyridazinone ring onto the indole (B1671886) core of a 4-(pyridin-4-yl)indole derivative, which could then be reduced to the corresponding indoline (B122111). The functionalization of these fused systems allows for the exploration of structure-activity relationships.

Furthermore, divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes offer a pathway to tetrahydro-1H-pyridazino[3,4-b]indoles nih.gov. By carefully selecting the substituents on both the indole and the diene, it is possible to control the reaction pathway to achieve the desired fused polycyclic scaffold nih.gov. This substrate-dependent approach highlights the versatility of cycloaddition reactions in building complex heterocyclic frameworks.

| Fused System | General Synthetic Strategy | Potential Precursor |

| Indolo-fused Pyridone | Visible-light induced radical cascade sulfonylation/cyclization rsc.org | Functionalized this compound |

| Pyridazino[4,5-b]indol-4-one | Construction of pyridazinone ring on indole core followed by reduction dicp.ac.cnmdpi.com | 4-(Pyridin-4-yl)indole derivative |

| Tetrahydro-1H-pyridazino[3,4-b]indole | [4+2] Cycloaddition of an indole with a 1,2-diaza-1,3-diene nih.gov | 4-(Pyridin-4-yl)indole |

Spirocyclic frameworks, where a single atom is the pivot for two rings, introduce significant three-dimensional complexity. The construction of spirocyclic indoline-pyridine systems often involves multicomponent reactions that efficiently build complex structures in a single step.

One prominent method is the one-pot, four-component reaction of arylamines, methyl propiolate, isatin (B1672199), and a C-H activated compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) nih.gov. This domino reaction, catalyzed by a base such as triethylamine, proceeds through the in situ formation of a β-enamino ester, which then reacts with isatin and the active methylene (B1212753) compound to generate the spiro[indoline-3,4'-pyridine] core nih.gov. The structure of the final product, either a spiro[indoline-3,4'-pyridine] or a spiro[indoline-3,4'-pyridinone], can be controlled by the choice of the active methylene compound and the arylamine substituents nih.gov.

Another powerful strategy is the [3+3] cycloaddition reaction. For instance, the reaction between Morita-Baylis-Hillman (MBH) carbonates of isatins and β-enamino maleimides, promoted by a catalyst like DABCO, leads to the formation of unique spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] mdpi.com. Similarly, azomethine ylides can undergo a [3+3] cycloaddition with MBH carbonates of isatins to yield spiro[indoline-pyridine]dicarboxylates dicp.ac.cnnih.gov. The selectivity of these reactions can be influenced by the substituents on the oxindole (B195798) ring of the isatin derivative dicp.ac.cnnih.gov.

1,3-dipolar cycloaddition reactions also provide a versatile route to spirocyclic systems. The reaction of an in situ generated azomethine ylide with a suitable dipolarophile can be used to construct spirooxindole-pyrrolidines that are embedded with both indole and pyridine heterocycles organic-chemistry.org. This approach allows for the incorporation of multiple bioactive cores into a single spirocyclic framework organic-chemistry.org.

| Reaction Type | Reactants | Product |

| Four-component domino reaction | Arylamine, methyl propiolate, isatin, malononitrile/ethyl cyanoacetate | Spiro[indoline-3,4'-pyridine] or Spiro[indoline-3,4'-pyridinone] nih.gov |

| [3+3] Cycloaddition | MBH carbonate of isatin, β-enamino maleimide | Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridine] mdpi.com |

| [3+3] Cycloaddition | Azomethine ylide, MBH carbonate of isatin | Spiro[indoline-pyridine]dicarboxylate dicp.ac.cnnih.gov |

| 1,3-Dipolar cycloaddition | Isatin derivative, amino acid, dipolarophile | Spirooxindole-pyrrolidine with indole and pyridine moieties organic-chemistry.org |

The synthesis of hybrid molecules that integrate the indole and pyridine rings with other heterocyclic systems is a strategy to create novel scaffolds with diverse properties. These hybrid structures can be designed to interact with multiple biological targets or to fine-tune the physicochemical properties of the parent molecule.

One approach involves the dearomatization of the indole ring through reactions with highly electrophilic heterocycles. For example, pyridines fused with electron-deficient rings like rsc.orgdicp.ac.cnnih.govselenadiazole can react with indole derivatives as C-nucleophiles to form stable 1,4-dihydropyridine (B1200194) adducts rsc.org. This type of reaction introduces a third heterocyclic system while modifying the electronic structure of the parent indole.

Another strategy is to build a new heterocyclic ring onto a pre-functionalized indole or pyridine core. For instance, a pyrrolo-pyridine (azaindole) can be constructed on an existing pyridine ring through a palladium-catalyzed hetero-annulation of a 4-acetamido-3-iodopyridine with a diaryl alkyne dicp.ac.cn. This method allows for the synthesis of 2,3-disubstituted azaindoles with various substituents on the pyridine ring dicp.ac.cn.

Multicomponent reactions are also valuable for creating hybrid heterocycles. The synthesis of spirooxindole-pyrrolidines embedded with both indole and pyridine moieties through a 1,3-dipolar cycloaddition is a prime example of this approach acs.org. This reaction efficiently combines three different heterocyclic cores into a single, complex molecule acs.org.

| Synthetic Approach | Description | Resulting Hybrid System |

| Nucleophilic addition to electrophilic heterocycles | Reaction of an indole with a pyridine fused to an electron-deficient ring (e.g., selenadiazole) rsc.org. | Indole-adduct of a fused dihydropyridine (B1217469) system |

| Palladium-catalyzed hetero-annulation | Cyclization of a functionalized pyridine with an alkyne to form a pyrrole (B145914) ring dicp.ac.cn. | Pyrrolo-pyridine (azaindole) |

| 1,3-Dipolar cycloaddition | Three-component reaction of an isatin, an amino acid, and a dipolarophile containing indole and pyridine moieties acs.org. | Spirooxindole-pyrrolidine with embedded indole and pyridine rings |

Regioselective Functionalization for Structural Diversity

Achieving regioselective functionalization of the this compound scaffold is crucial for systematically exploring its chemical space. Targeted modifications at specific positions on the indoline or pyridine rings allow for the fine-tuning of the molecule's properties.

The direct C-H arylation of the indoline ring has emerged as a powerful tool for introducing aryl groups at specific positions, thereby avoiding the need for pre-functionalized substrates. Palladium-catalyzed reactions have been particularly successful in this regard.

For the arylation of the benzenoid part of the indoline ring, directing groups are often employed to control regioselectivity. For example, a pivaloyl directing group at the C3 position of an indole can facilitate the direct and site-selective arylation at the C4 and C5 positions nih.gov. Similarly, a palladium-catalyzed C-7 arylation of indolines can be achieved using a pyrimidine (B1678525) directing group on the indoline nitrogen rsc.org. This reaction proceeds via C-H bond activation and utilizes aryltriazenes as a stable source of the aryl group rsc.org. Another method for C-7 arylation involves the use of arylsilanes as the coupling partners in a palladium-catalyzed oxidative reaction dicp.ac.cn.

The pyrrolic part of the indoline can also be targeted. A palladium-catalyzed dearomatization of N-(2-bromobenzoyl)indoles through a sequential arylation/heteroarylation at the C2 and C3 positions has been reported, leading to highly functionalized indolines mdpi.com.

Regarding alkylation, iron-catalyzed N-alkylation of indolines using alcohols as the alkylating agents offers a sustainable approach ekb.eg. This "borrowing hydrogen" methodology avoids the use of alkyl halides. The resulting N-alkylated indolines can be subsequently oxidized to the corresponding N-alkylated indoles ekb.eg.

| Position | Functionalization | Method |

| C7 | Arylation | Palladium-catalyzed C-H activation with a pyrimidine directing group and aryltriazenes rsc.org. |

| C7 | Arylation | Palladium-catalyzed oxidative arylation with arylsilanes dicp.ac.cn. |

| C4/C5 | Arylation | Direct arylation with a pivaloyl directing group at C3 nih.gov. |

| C2/C3 | Arylation | Palladium-catalyzed dearomative arylation/heteroarylation of N-(2-bromobenzoyl)indoles mdpi.com. |

| N1 | Alkylation | Iron-catalyzed N-alkylation with alcohols ekb.eg. |

The generation of chiral scaffolds based on the this compound core is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Several asymmetric synthetic methods have been developed to produce enantioenriched indolines.

Asymmetric hydrogenation of indoles is a direct and atom-economical approach. Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been shown to produce optically active indolines with high enantioselectivity (up to 96% ee) rsc.orgdicp.ac.cn. The presence of a strong Brønsted acid is crucial for both the formation of the indole intermediate and the subsequent asymmetric hydrogenation dicp.ac.cn.

Copper-catalyzed enantioselective intramolecular hydroamination of N-sulfonyl-2-allylanilines provides an alternative route to chiral 2-methylindolines with up to 90% enantiomeric excess nih.govacs.org. This method involves the cyclization of an alkene onto the aniline (B41778) nitrogen, creating a chiral center at the C2 position of the indoline ring.

Organocatalysis also offers powerful tools for the stereoselective functionalization of indoles, which can then be reduced to indolines. For example, the enantioselective Friedel-Crafts alkylation of indoles with β-nitrostyrene, catalyzed by a chiral aziridine-phosphine ligand in the presence of a copper(I) complex, yields chiral indole derivatives that can serve as precursors to chiral indolines mdpi.com. Furthermore, a Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine as the hydrogen source enables the synthesis of optically active indolines with high enantioselectivities organic-chemistry.org.

The enantioselective dearomative inverse-electron-demand Diels-Alder reaction of indoles with 2-(2-nitrovinyl)-1,4-benzoquinone, catalyzed by a chiral bisoxazoline/zinc complex, allows for the synthesis of enantioenriched dicp.ac.cnmdpi.com-fused indolines nih.gov. This method creates a six-membered ring fused to the indoline core with controlled stereochemistry.

| Method | Description | Key Features |

| Palladium-catalyzed asymmetric hydrogenation | One-pot intramolecular condensation, deprotection, and hydrogenation of an indole precursor rsc.orgdicp.ac.cn. | High enantioselectivity (up to 96% ee), requires a strong Brønsted acid. |

| Copper-catalyzed hydroamination/cyclization | Enantioselective cyclization of N-sulfonyl-2-allylanilines nih.govacs.org. | Forms chiral 2-methylindolines with up to 90% ee. |

| Enantioselective Friedel-Crafts alkylation | Copper(I)-catalyzed reaction of indoles with β-nitrostyrene using a chiral ligand mdpi.com. | Produces chiral indole precursors to indolines. |

| Brønsted acid-catalyzed transfer hydrogenation | Reduction of 3H-indoles with a Hantzsch ester organic-chemistry.org. | Metal-free approach to optically active indolines. |

| Enantioselective Diels-Alder reaction | Inverse-electron-demand reaction of indoles with a dienophile catalyzed by a chiral zinc complex nih.gov. | Creates enantioenriched dicp.ac.cnmdpi.com-fused indolines. |

Development of Complex Chemical Conjugates and Hybrid Systems

The conjugation of the this compound scaffold with other chemical moieties or its incorporation into larger, multi-component systems represents a key strategy for generating novel functionalities. These hybrid systems leverage the inherent properties of each constituent part to create molecules with enhanced or entirely new biological activities or material characteristics.

The combination of indole and pyridine rings within a single molecule creates a "privileged scaffold" that is frequently utilized in drug discovery. mdpi.comhilarispublisher.com Indole derivatives are known for their wide range of biological activities and their ability to interact with various biological targets. researchgate.netmdpi.com The pyridine moiety, a common feature in many pharmaceuticals, can improve solubility and provides a key site for hydrogen bonding and metal coordination. chim.itnih.govnih.gov The structural versatility of these conjugates allows for the design of compounds that can specifically target enzymes or receptors. mdpi.comnih.gov

In the exploration of new therapeutic agents, indole-pyridine hybrids have been synthesized and evaluated for potent enzyme inhibition. For instance, novel inhibitors of CYP17A1, an enzyme implicated in prostate cancer, were developed based on an indole-pyridine core. nih.govunibe.chresearchgate.net The synthesis of these conjugates often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to link the indole and pyridine fragments. unibe.ch

Table 1: Examples of Indole-Pyridine Conjugates and Their Biological Targets

| Compound | Target | Key Findings |

|---|---|---|

| 5-(4-(Pyridin-4-yl)phenyl)-1H-indole | CYP17A1 | Demonstrated significant inhibition of the target enzyme, altering steroid biosynthesis. nih.govunibe.ch |

| Compound 11 (a di-cyano derivative) | CYP17A1 | Showed the highest potency with an IC50 value of 4 nM. nih.govresearchgate.net |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Expanding the this compound framework to include additional heterocyclic rings, such as pyrimidine, leads to the formation of complex, multi-heterocyclic systems. The pyrimidine-indole skeleton is a common feature in many biologically active natural products and synthetic drug molecules. researchgate.net The fusion of these rings can significantly enhance the biological profile of the resulting compounds. researchgate.net

A notable example involves the design and synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents that target the orphan nuclear receptor Nur77. mdpi.comnih.gov These complex hybrids are synthesized through multi-step sequences, often culminating in a key reaction that links the pyrimidine ring to the indole core. The resulting compounds have shown potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov Another study detailed the synthesis of indole-pyrimidine hybrids bearing morpholine (B109124) or thiomorpholine (B91149) moieties, which also exhibited significant antiproliferative effects. nih.gov

Table 2: Antiproliferative Activity of a Pyridine-Pyrimidine-Indole Hybrid (Compound 50) mdpi.com

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver) | 9.04 |

| HeLa (Cervical) | 3.75 |

Research has also focused on 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives as inhibitors of mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1/2), which are involved in translational machinery in cancer. researchgate.net

The nitrogen atoms within the indole and pyridine rings of this compound and its derivatives make them excellent candidates for the construction of ligands for metal coordination. By strategically adding more pyridine units, it is possible to create tridentate ligands, which are molecules that can bind to a central metal atom at three points. These architectures are crucial in catalysis, materials science, and supramolecular chemistry. chim.it

A prime example of such a system is the synthesis of 3-[2,6-di(Pyridin-4-yl)pyridin-4-yl]-1H-indole. hilarispublisher.com This molecule features a central pyridine ring flanked by two additional pyridine rings, with an indole moiety attached at the 4-position of the central pyridine. The three nitrogen atoms of the pyridine rings are arranged in a pincer-like fashion, making the molecule an effective tridentate ligand for coordinating with metal ions. The synthesis of such terpyridine-like ligands often involves multi-component reactions that build the central, substituted pyridine ring. hilarispublisher.com

Table 3: Spectroscopic Data for a Tridentate Indole-Pyridine Ligand hilarispublisher.com

| Compound Name | Formula | Key ¹H NMR Signals (δ, ppm) | Mass Spec (m/z) |

|---|

NMR: Nuclear Magnetic Resonance spectroscopy, used to determine the structure of organic molecules. Mass Spec: Mass Spectrometry, used to determine the molecular weight of a compound.

Vii. Conclusion and Future Research Perspectives

Synthesis and Transformation Advances in Indoline-Pyridine Chemistry

The construction of the indoline-pyridine core has benefited significantly from modern synthetic strategies that offer greater efficiency, atom economy, and structural diversity. Recent progress has moved beyond classical methods, embracing powerful techniques such as multicomponent reactions (MCRs) and transition-metal-catalyzed cross-couplings.

One-pot MCRs, for instance, have enabled the efficient assembly of complex spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives from simple starting materials. tandfonline.com Similarly, cycloaddition reactions represent a robust strategy for creating fused indoline (B122111) systems. The Zn(II)-catalyzed divergent synthesis of polycyclic indolines through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes showcases how reaction pathways can be controlled to produce distinct scaffolds from common precursors. acs.orgnih.gov These substrate-guided reactivity switches are pivotal for generating chemical diversity. polimi.it

Palladium-catalyzed reactions, including intramolecular C-H amination, have become indispensable for the synthesis of the indoline ring itself from appropriately protected β-arylethylamine substrates. organic-chemistry.org For the future, the application of visible light-induced C-H functionalization, a rapidly evolving field in photochemistry, holds immense promise for the late-stage modification of the indoline-pyridine scaffold, allowing for the introduction of new functional groups with high precision and under mild conditions. mdpi.com Furthermore, skeletal remodeling strategies, which can transform pyridines into other heterocyclic systems through nitrogen atom transposition, open up unprecedented avenues for derivatization. nih.gov

| Synthetic Strategy | Description | Key Advantages | Representative Scaffold |

| Multicomponent Reactions | One-pot synthesis combining three or more reactants. | High efficiency, atom economy, reduced waste. | Spiro[indoline-pyrazolo[b]pyridines] tandfonline.com |

| Cycloaddition Reactions | Formation of cyclic structures via concerted or stepwise pathways. | Access to complex fused systems, stereocontrol. | Tetrahydro-1H-pyridazino[3,4-b]indoles acs.orgnih.gov |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds. | Step economy, late-stage derivatization. | Functionalized Imidazo[1,2-a]pyridines mdpi.com |

| Skeletal Remodeling | Transformation of one heterocyclic core into another. | Novel structural diversity, access to new chemical space. | Anilines from Pyridines nih.gov |

Interdisciplinary Approaches in Computational and Synthetic Research

The synergy between computational chemistry and synthetic organic chemistry has become a cornerstone of modern molecular science. This interdisciplinary approach is particularly valuable in the study of indoline-pyridine scaffolds, accelerating the discovery and optimization of new functional molecules.

Computational tools such as Density Functional Theory (DFT) are routinely employed to rationalize reaction mechanisms and predict the structural and electronic properties of novel compounds. tandfonline.comresearchgate.net For example, DFT calculations have been instrumental in understanding the mechanistic pathways of [4+2] and [3+2] cycloadditions in the synthesis of fused indoline systems, revealing whether a reaction proceeds through a concerted or stepwise mechanism. acs.orgnih.gov This predictive power allows chemists to refine reaction conditions and anticipate outcomes, saving significant experimental time and resources.

In the realm of drug discovery, molecular docking and molecular dynamics simulations are essential for predicting how indoline-pyridine derivatives interact with biological targets. rsc.orgnih.gov These in silico studies provide insights into binding energies and specific molecular interactions, guiding the design of more potent and selective inhibitors. nih.govtandfonline.com This computational-first approach was successfully used in the development of pyridine-indole hybrids as CYP17A1 inhibitors, where simulations helped to identify the likely binding modes of the synthesized compounds. nih.gov

The rational design of functional materials also heavily relies on this interplay. Quantum mechanical calculations can predict the photophysical properties of new fluorophores, enabling the design of molecules with specific absorption and emission wavelengths for applications in bioimaging. nih.govacs.org

Untapped Opportunities for Novel Reaction Discovery

While significant progress has been made, the full synthetic potential of the indoline-pyridine framework remains to be unlocked. There are numerous opportunities for discovering and applying novel reactions to create previously inaccessible derivatives.